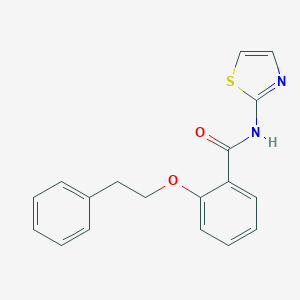![molecular formula C22H20N2O2 B268352 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B268352.png)
2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide, also known as MICA, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of cancer. MICA has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been the subject of numerous studies investigating its potential as a cancer treatment.
Wirkmechanismus
The mechanism of action of 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide involves its inhibition of the protein kinase CK2, which plays a role in cell proliferation and survival. By inhibiting CK2, 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has also been shown to inhibit the activity of other proteins involved in cancer cell growth and survival, including AKT and ERK.
Biochemical and Physiological Effects:
2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to its inhibition of CK2, 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to the death of cancer cells. 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has several advantages as a research tool, including its specificity for CK2 and its ability to induce cell death in cancer cells. However, 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide also has limitations, including its potential toxicity and the need for further optimization of its synthesis and delivery methods.
Zukünftige Richtungen
There are several potential future directions for research on 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide. Another area of interest is the investigation of 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide in combination with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to optimize the synthesis and delivery methods of 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide for use in clinical trials.
Synthesemethoden
The synthesis of 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide involves several steps, starting with the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(methylanilino)benzamide to form the desired product, 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide. The synthesis of 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been optimized and improved over time, with various modifications made to increase yield and purity.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been extensively studied in the context of cancer research, with numerous studies investigating its potential as a therapeutic agent. 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied in a variety of cancer types, including breast cancer, lung cancer, and melanoma. 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
Produktname |
2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide |
|---|---|
Molekularformel |
C22H20N2O2 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-methyl-N-[4-[methyl(phenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H20N2O2/c1-16-8-6-7-11-20(16)21(25)23-18-14-12-17(13-15-18)22(26)24(2)19-9-4-3-5-10-19/h3-15H,1-2H3,(H,23,25) |
InChI-Schlüssel |
UONSSCYDBMRABF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N(C)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B268269.png)
![3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)
![N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide](/img/structure/B268272.png)
![2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268277.png)

![N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B268279.png)
![N-[2-(allyloxy)phenyl]-3-chlorobenzamide](/img/structure/B268281.png)
![N-[2-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268282.png)
![N-[2-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B268283.png)
![2-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268284.png)
![N-(2-furylmethyl)-2-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268285.png)
![N-[2-(allyloxy)phenyl]isonicotinamide](/img/structure/B268289.png)
![N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B268290.png)
![N-[2-(allyloxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B268292.png)